Benzyl (R)-((1-methylpyrrolidin-3-yl)methyl)carbamate
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Overview
Description
Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group, a pyrrolidine ring, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ®-1-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+(R)-1-methylpyrrolidine→Benzyl (R)-((1-methylpyrrolidin-3-yl)methyl)carbamate+HCl
Industrial Production Methods
On an industrial scale, the production of Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides
Reduction: Primary amines
Substitution: Various substituted carbamates
Scientific Research Applications
Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the formation of specific peptide bonds.
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Ethyl carbamate
- Methyl carbamate
Uniqueness
Benzyl ®-((1-methylpyrrolidin-3-yl)methyl)carbamate is unique due to its chiral center and the presence of a pyrrolidine ring. This structural feature provides additional steric and electronic properties that can influence its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-[[(3R)-1-methylpyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-16-8-7-13(10-16)9-15-14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17)/t13-/m1/s1 |
InChI Key |
PSOQDTROCIXNSR-CYBMUJFWSA-N |
Isomeric SMILES |
CN1CC[C@@H](C1)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CN1CCC(C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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